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Compound of Interest

Compound Name: co-Proxamol

Cat. No.: B15181980

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working on statistical
models of co-proxamol-related suicide data.

Frequently Asked Questions (FAQS)

Q1: What are the primary statistical models used to analyze the impact of co-proxamol's
withdrawal on suicide rates?

Al: The most common and effective method cited in the literature is Interrupted Time-Series
Analysis (ITSA).[1][2] This quasi-experimental design is ideal for evaluating the impact of a
specific intervention (in this case, the withdrawal of co-proxamol) at a known point in time.
ITSA allows researchers to estimate the change in the level and trend of suicide rates following
the policy change, while accounting for pre-existing trends.[1] Other models mentioned in
analyses of drug-related suicide data include Poisson regression and general regression
analysis to compare fatality rates and incidences.[3]

Q2: What are the essential data sources for modeling co-proxamol-related suicides in the UK?
A2: Researchers typically rely on data from several official sources:

o Mortality Data: The Office for National Statistics (ONS) in England and Wales provides data
on suicides and deaths from undetermined intent (open verdicts) where co-proxamol was
involved.[1][3][4][5] Similar data is available from the General Register Office for Scotland.[6]
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o Prescription Data: The Department of Health Prescription Statistics (e.g., Prescription Cost
Analysis data) provides information on the volume of co-proxamol prescriptions dispensed
in the community.[4][5]

» Non-fatal Self-Poisoning Data: Local monitoring systems, such as the Oxford Monitoring
System for Attempted Suicide, can provide data on non-fatal overdoses, which is crucial for
calculating case fatality rates.[3][7]

Q3: My time-series model shows seasonality. How should | handle this?

A3: Seasonality is a common feature in suicide data. It is crucial to account for this to avoid
biased estimates of an intervention's effect. In your statistical model (e.g., ARIMA or regression
with time-series errors), you should include terms to model the seasonal component. This can
be done by adding seasonal dummy variables (e.g., for months or quarters) or by using a
seasonal ARIMA (SARIMA) model. Failure to account for seasonality could lead you to
incorrectly attribute a seasonal dip or spike in suicides to the intervention itself.

Q4: How do | address the issue of "open verdicts" in suicide data?

A4: Deaths from poisoning where the intent is undetermined ("open verdicts") are a significant
issue in co-proxamol-related death statistics. It is common practice for researchers to include
both definite suicides and open verdicts in their analyses to get a more complete picture of fatal
self-poisoning.[1][4] When presenting your data, you should clearly state whether your analysis
includes only suicides or a combination of suicides and open verdicts. In your model, you can
conduct sensitivity analyses to see if the inclusion of open verdicts significantly alters the
results.

Q5: What potential confounding variables should | consider in my model?

A5: When modeling the effect of co-proxamol's withdrawal, it's important to consider other
factors that could have influenced suicide rates during the same period. Potential confounders
include:

e Introduction of other suicide prevention strategies.

e Changes in the availability or prescribing patterns of other drugs used in suicide (e.g.,
antidepressants, other analgesics).[1]
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 Shifts in economic conditions, such as unemployment rates.[8]
» Changes in the provision of mental health services.[9]

e The potentiating effect of alcohol, which was involved in a majority of co-proxamol
overdoses.[10]

Troubleshooting Guide
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Issue

Potential Cause

Troubleshooting Steps

Model shows significant

autocorrelation in residuals.

The model has not adequately
captured the time-dependent
structure of the data. This
violates a key assumption of
many regression models and
can lead to incorrect standard

errors and p-values.

1. Plot the Autocorrelation
Function (ACF) and Partial
Autocorrelation Function
(PACF) of the model's
residuals to identify the nature
of the autocorrelation. 2.
Refine the Model: If using an
ARIMA model, adjust the AR
and MA terms. If using a
regression model, add lagged
values of the dependent
variable or use a model that
explicitly accounts for
autocorrelated errors, such as
a Prais-Winsten or Cochrane-

Orcutt procedure.

Overdispersion in a Poisson

regression model.

The variance of the suicide
count data is greater than the
mean, which violates the
assumption of the Poisson
distribution. This can lead to
underestimated standard

errors.

1. Check for Overdispersion:
Calculate the dispersion
parameter. A value greater
than 1 suggests
overdispersion. 2. Use an
Alternative Model: Switch to a
Negative Binomial Regression
model, which is an extension
of Poisson regression that
includes an extra parameter to

account for the overdispersion.

Concern about substitution
effects.

The withdrawal of co-proxamol
may have led to an increase in
suicides involving other
analgesics.[1] A simple model
focusing only on co-proxamol
deaths might overstate the net

benefit of the withdrawal.

1. Analyze Other Drugs: In
addition to co-proxamol, model
the time series for suicides
involving other common
analgesics (e.g., paracetamol,
co-codamol, tramadol,
NSAIDs) over the same period.
[1][2] 2. Create a Composite
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Outcome: Model a combined
outcome of all analgesic-
related suicides to see if the
overall trend decreased. 3.
Segmented Regression: Use a
segmented regression
approach within your ITSA to
test if the trend for other
analgesics changed after the
co-proxamol withdrawal was

announced.

Non-stationarity in the time

series.

The statistical properties of the
suicide data (e.g., mean,

variance) are not constant over
time. This can lead to spurious

correlations.

1. Visual Inspection: Plot the
time-series data to look for
obvious trends or changes in
variance. 2. Statistical Tests:
Use formal tests like the
Augmented Dickey-Fuller
(ADF) test to check for unit
roots. 3. Differencing: If the
series is non-stationary, take
the first difference of the data
(i.e., subtract each observation
from the previous one) and re-
test for stationarity. Most time-
series models require

stationary data.

Data Presentation

Table 1: Co-proxamol-Related Deaths and Prescriptions in England & Wales
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Average Annual
Deaths Involving Co-

Suicide Deaths per

Period o 100,000 Notes
proxamol (Suicides o
] Prescriptions
& Open Verdicts)
) Data for England and
1980-1981 276 Not Available
Wales.[5]
Trends in deaths
mirrored prescription 2.9 (between 1999-
1993-2002 o Data for England.[4]
trends, peaking in 2002)
1996/1997.
Co-proxamol
accounted for 18% of
1997-1999 255 Not Available
all drug-related
suicides.[4][7]
This period represents
2008-2010 19 Not Available the full withdrawal

phase of the drug.[1]

Table 2: Comparative Fatality of Overdoses (England & Wales, 1997-1999)

Percentage of Drug-

Odds of Dying After
Overdose

Odds of Dying After
Overdose

Drug Related Suicides (Compared to
(Compared to ) )
(Alone) Tricyclic
Paracetamol) )
Antidepressants)
Co-proxamol 18% 28.1 2.3
Tricyclic . .
) 22% Not Applicable Baseline
Antidepressants
Paracetamol 9% Baseline Not Applicable
Source: Based on
data from Hawton et
al. (2003).[3][7]
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Experimental Protocols

Protocol 1: Interrupted Time-Series Analysis (ITSA) of Co-proxamol Withdrawal

Objective: To statistically evaluate the impact of the January 2005 announcement of co-
proxamol withdrawal on suicide rates in England and Wales.

Methodology:
o Data Collection:

o Obtain quarterly data on suicide and open verdict deaths involving co-proxamol from the
Office for National Statistics for a period spanning before and after the intervention (e.g.,
1998-2010).[1]

o Obtain corresponding quarterly data for other analgesics to test for substitution effects.
e Model Specification:
o Define a time variable (time) that counts the quarters from the start of the study period.

o Create an intervention dummy variable (intervention) coded '0' for periods before the
announcement (Q1 1998 - Q4 2004) and '1' for periods after (Q1 2005 onwards).

o Create a post-intervention time variable (post_intervention_time) that is O before the
intervention and counts upwards from 1 after the intervention.

o Statistical Model:

o Use a segmented regression model to estimate the following equation: Suicide_Rate t =
Bo + Ba(time_t) + Bz(intervention_t) + B3(post_intervention_time_t) + e_t

o Where:
» (o is the baseline level of the suicide rate at time zero.

= [1is the baseline trend (slope) before the intervention.
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» [32 represents the immediate change in the level of the suicide rate after the intervention.

» (33 represents the change in the trend (slope) after the intervention compared to the pre-
intervention trend.

» e_tisthe error term.

¢ Model Refinement & Validation:

o Test the model residuals for autocorrelation using the Durbin-Watson statistic or by plotting
the ACF/PACF.

o If autocorrelation is present, use a model that adjusts for it (e.g., ARIMA, Prais-Winsten).

o Analyze the results: A statistically significant B2 indicates an immediate impact, while a
significant 33 indicates a change in the long-term trend.

e Reporting:
o Report the coefficients with their 95% confidence intervals.[1]

o Calculate and report the estimated number of deaths averted over the post-intervention
period. For example, studies estimated that approximately 500-600 fewer deaths occurred
between 2005 and 2010 than would have been expected without the withdrawal.[1]

Visualizations
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Phase 1: Model Specification & Initial Run

Collect Time-Series Data
(Suicides, Prescriptions)

l

Specify Initial Model
(e.g., Segmented Regression)

;

Run Model

Phase 2: Diaggostic Checking

Analyze Residuals

:

Test for Stationarity
(e.g., ADF Test)

Test for Autocorrelation
(e.g., Durbin-Watson)

Assess Confounders
(e.g., Other Drugs)

If non-stationary If significant

Phase 3: Model Refinement

Refine Model:
- Add AR/MA terms
- Difference data
- Add covariates

'

Final Model

l

Interpret Results & Report Findings

: Hmotsiemificant

If| effect found

Click to download full resolution via product page

Caption: Workflow for refining a time-series model of suicide data.
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Caption: Logical structure of an Interrupted Time-Series Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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